molecular formula C9H16N2O3 B12889096 N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide

N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide

Cat. No.: B12889096
M. Wt: 200.23 g/mol
InChI Key: NYGSAZZRJCAIGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is a synthetic compound with a unique structure that includes an aminoethyl group, an ethyl group, and a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent to facilitate the formation of the amide bond. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as supercritical CO2 drying or freeze-drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions, including temperature, solvent, and catalyst, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid, while reduction could produce N-(2-Aminoethyl)-4-ethyl-5-hydroxytetrahydrofuran-2-carboxamide .

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes by forming stable complexes, thereby altering metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Aminoethyl)-4-ethyl-5-oxotetrahydrofuran-2-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H16N2O3

Molecular Weight

200.23 g/mol

IUPAC Name

N-(2-aminoethyl)-4-ethyl-5-oxooxolane-2-carboxamide

InChI

InChI=1S/C9H16N2O3/c1-2-6-5-7(14-9(6)13)8(12)11-4-3-10/h6-7H,2-5,10H2,1H3,(H,11,12)

InChI Key

NYGSAZZRJCAIGB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(OC1=O)C(=O)NCCN

Origin of Product

United States

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